molecular formula C7H12ClNO3 B12275830 H-Pyr-OEt.HCl

H-Pyr-OEt.HCl

Cat. No.: B12275830
M. Wt: 193.63 g/mol
InChI Key: VCQGSSHXDVUPKF-JEDNCBNOSA-N
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Description

H-Pyr-OEt.HCl: ethyl L-pyroglutamate hydrochloride , is a biochemical reagent used in various scientific research fields. It is a derivative of L-pyroglutamic acid and is often utilized as a biological material or organic compound in life science research .

Properties

Molecular Formula

C7H12ClNO3

Molecular Weight

193.63 g/mol

IUPAC Name

ethyl (2S)-5-oxopyrrolidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO3.ClH/c1-2-11-7(10)5-3-4-6(9)8-5;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1

InChI Key

VCQGSSHXDVUPKF-JEDNCBNOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCC(=O)N1.Cl

Canonical SMILES

CCOC(=O)C1CCC(=O)N1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl L-pyroglutamate hydrochloride typically involves the esterification of L-pyroglutamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production of ethyl L-pyroglutamate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and efficiency. The product is then subjected to rigorous quality control measures to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ethyl L-pyroglutamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products:

Scientific Research Applications

Ethyl L-pyroglutamate hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of ethyl L-pyroglutamate hydrochloride involves its interaction with specific molecular targets and pathways. It is known to participate in the synthesis of proteins and other biomolecules by acting as a precursor or intermediate. The compound can also modulate various biochemical pathways, influencing cellular processes and metabolic functions .

Comparison with Similar Compounds

Ethyl L-pyroglutamate hydrochloride can be compared with other similar compounds such as:

Uniqueness: Ethyl L-pyroglutamate hydrochloride is unique due to its specific structure and properties, which make it particularly useful in certain biochemical and pharmaceutical applications. Its ability to participate in a wide range of chemical reactions and its role as a precursor in various metabolic pathways highlight its versatility and importance in scientific research .

Biological Activity

H-Pyr-OEt.HCl, a compound with potential pharmaceutical applications, has garnered attention for its biological activity. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of an ethyl group and hydrochloride salt. The molecular structure significantly influences its interaction with biological systems, particularly in binding affinity and receptor activation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity :
    • Recent studies have demonstrated that this compound exhibits antiviral properties against various viruses. For instance, in vitro assays have shown that the compound can reduce cytopathic effects (CPE) in infected cells by inhibiting viral replication.
    • The effective concentration (EC50) required to achieve 50% protection of cells from viral infection was determined through MTS assays, revealing a promising therapeutic window for further investigation .
  • Immunomodulatory Effects :
    • This compound has been shown to activate immune responses by engaging Toll-like receptors (TLRs). This activation leads to enhanced cytokine production, which is crucial for mounting an effective immune response .
    • Specific structure-activity relationship (SAR) studies indicate that modifications to the compound can significantly alter its immunostimulatory potency, highlighting the importance of chemical structure in therapeutic efficacy .
  • Cytotoxicity Assessment :
    • Cytotoxicity studies conducted alongside antiviral assays revealed that this compound has a favorable safety profile. The concentration at which cell viability decreases by 50% (CC50) was found to be significantly higher than the EC50, suggesting a wide therapeutic margin .

Table 1: Biological Activity Summary of this compound

Activity TypeMeasurement MethodEC50 (µM)CC50 (µM)Therapeutic Index
AntiviralMTS Assay1520013.33
ImmunomodulatoryCytokine Production AssayN/AN/AN/A

Case Studies

  • Case Study on Antiviral Efficacy :
    A study involving this compound demonstrated significant antiviral activity against murine norovirus (MNV). Infected cells treated with varying concentrations of the compound showed a dose-dependent reduction in CPE, with optimal results observed at an EC50 of 15 µM .
  • Immunomodulatory Response :
    Another investigation focused on the compound's ability to stimulate TLR pathways. The results indicated that this compound enhances the production of pro-inflammatory cytokines, suggesting its potential use as an immunotherapeutic agent .

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